Cas no 1030794-58-1 (3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione)

3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione is a heterocyclic compound featuring a fused imidazothiazole core with a chloro substituent, coupled with a thiazolidinethione moiety. Its structural complexity imparts unique reactivity, making it valuable in medicinal chemistry and agrochemical research. The chloro and thione functional groups enhance its potential as an intermediate in synthesizing biologically active molecules, particularly in developing antimicrobial or antiparasitic agents. The compound's stability and selective reactivity allow for precise modifications, facilitating targeted applications in drug discovery. Its well-defined molecular architecture ensures consistency in synthetic pathways, supporting reproducible results in research and industrial settings.
3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione structure
1030794-58-1 structure
商品名:3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione
CAS番号:1030794-58-1
MF:C11H13ClN4S3
メガワット:332.895716428757
CID:5250425

3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione 化学的及び物理的性質

名前と識別子

    • 3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione
    • インチ: 1S/C11H13ClN4S3/c1-14(7-15-2-4-19-11(15)17)6-8-9(12)13-10-16(8)3-5-18-10/h3,5H,2,4,6-7H2,1H3
    • InChIKey: HGMCPEPETAIGIN-UHFFFAOYSA-N
    • ほほえんだ: S1CCN(CN(CC2N3C=CSC3=NC=2Cl)C)C1=S

じっけんとくせい

  • 密度みつど: 1.60±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 4.98±0.50(Predicted)

3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-371870-1.0g
3-{[({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amino]methyl}-1,3-thiazolidine-2-thione
1030794-58-1
1.0g
$0.0 2023-03-02

3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione 関連文献

3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethioneに関する追加情報

Professional Introduction to Compound with CAS No. 1030794-58-1 and Product Name: 3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione

The compound with the CAS number 1030794-58-1 and the product name 3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The core structure of this compound is characterized by a thiazolidinethione ring system, which is known for its versatility in medicinal chemistry. Thiazolidinethiones are sulfur-containing heterocycles that have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of a 6-Chloroimidazo[2,1-b]thiazol-5-yl moiety in the molecule adds another layer of complexity, contributing to its unique chemical and biological profile. This imidazothiazole scaffold has been reported to exhibit significant activity against various disease targets, including enzymes and receptors involved in pathogenic processes.

In recent years, there has been a growing interest in the development of novel therapeutic agents derived from imidazothiazole derivatives. These compounds have shown promise in preclinical studies due to their ability to modulate key biological pathways. The 3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione structure combines the advantageous features of both thiazolidinethiones and imidazothiazoles, creating a potent scaffold for drug design. The chloro substituent on the imidazole ring enhances the electrophilicity of the molecule, making it more reactive towards nucleophilic attack by biological targets.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes that play a crucial role in cancer progression. For instance, studies have demonstrated that imidazothiazole derivatives can interfere with the activity of kinases and other enzymes involved in signal transduction pathways. The 6-Chloroimidazo[2,1-b]thiazol-5-yl moiety is particularly noteworthy, as it has been shown to exhibit inhibitory effects on several kinases that are overexpressed in tumor cells. This makes the compound a valuable tool for investigating novel antitumor strategies.

Furthermore, the thiazolidinethione ring system contributes to the compound's bioactivity by providing a site for hydrogen bonding interactions with biological targets. These interactions can enhance binding affinity and improve pharmacokinetic properties. The presence of multiple nitrogen atoms in the molecule also allows for diverse coordination capabilities with metal ions, which can be exploited in designing metal-based therapeutics.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like this one with high accuracy. Molecular docking studies have been performed using various computational platforms to evaluate how this compound interacts with target proteins. These studies have revealed that the 3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione molecule can bind effectively to several key enzymes involved in cancer metabolism and proliferation. This provides strong evidence for its potential as an anticancer agent.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the 6-Chloroimidazo[2,1-b]thiazol-5-yl group into the thiazolidinethione backbone is particularly challenging due to its sensitivity to reaction conditions. However, recent improvements in synthetic methodologies have made it possible to achieve efficient and scalable production of this derivative.

Preclinical studies have begun to explore the pharmacological properties of this compound. Initial experiments have shown promising results in cell culture models, where it demonstrates significant inhibitory effects on tumor growth and metastasis. These findings are supported by animal studies that indicate favorable toxicity profiles and effective distribution throughout biological systems.

The development of novel drugs often involves rigorous testing to ensure safety and efficacy before human trials can begin. The 3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione is currently undergoing further investigation to determine its optimal dosage and formulation for clinical use. Researchers are also exploring ways to enhance its bioavailability through structural modifications or prodrug strategies.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and artificial intelligence (AI) has accelerated the drug discovery process significantly. These tools enable researchers to rapidly identify promising candidates like this one from large libraries of compounds based on their predicted bioactivity profiles. The use of AI-driven virtual screening has further refined the selection process by predicting how different molecular structures will interact with biological targets.

In conclusion,3-[[[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methyl]methylamino]methyl]-2-thiazolidinethione (CAS No. 1030794-58-1) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including oncology,cancer treatment,and other diseases characterized by aberrant enzymatic activity,biological pathways modulation,signal transduction inhibition,and others,biological target interaction,bioavailability enhancement,and others,drug discovery,and others,pharmacological properties investigation,and others,structural modifications,and others,prodrug strategies,and others., Its unique structural features make it a promising candidate for further development into novel therapeutic agents that could improve patient outcomes significantly.

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